L-Leucyl-L-prolyl-L-threonine

Description

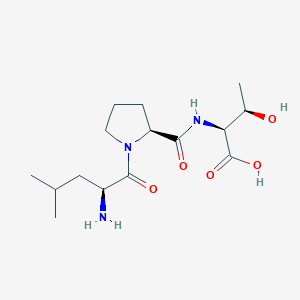

Structure

2D Structure

3D Structure

Properties

CAS No. |

72273-98-4 |

|---|---|

Molecular Formula |

C15H27N3O5 |

Molecular Weight |

329.39 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C15H27N3O5/c1-8(2)7-10(16)14(21)18-6-4-5-11(18)13(20)17-12(9(3)19)15(22)23/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1 |

InChI Key |

PWPBLZXWFXJFHE-RHYQMDGZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for L Leucyl L Prolyl L Threonine

General Principles of Solid-Phase Peptide Synthesis (SPPS) Applicable to Tripeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the most common method for producing peptides. masterorganicchemistry.comlifetein.com Its fundamental principle involves the covalent attachment of the first amino acid to an insoluble polymer resin. chempep.comnih.gov The peptide chain is then assembled in a stepwise manner while remaining attached to this solid support. lifetein.com This approach simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle. lifetein.comnih.gov A typical SPPS cycle for adding a single amino acid involves deprotection of the N-terminal group of the resin-bound peptide, followed by coupling of the next N-protected amino acid. lifetein.com This cycle is repeated until the desired sequence is assembled, after which the completed peptide is cleaved from the resin. lifetein.com

The choice of resin is a critical first step in SPPS, as it dictates the conditions for the final cleavage of the peptide from the solid support. biosynth.com For the synthesis of a C-terminal acid peptide like L-Leucyl-L-prolyl-L-threonine, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin. merckmillipore.comvulcanchem.com

Wang Resin : This is a p-alkoxybenzyl alcohol resin that yields a peptide acid upon cleavage with a strong acid, typically 95% trifluoroacetic acid (TFA). merckmillipore.com The first amino acid, Fmoc-L-Thr(tBu)-OH, is loaded onto the resin through an ester linkage.

2-Chlorotrityl Chloride (2-CTC) Resin : This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive sequences. merckmillipore.com It is particularly recommended for peptides ending in proline or other sensitive residues to minimize side reactions like diketopiperazine formation. biosynth.commerckmillipore.com The bulky trityl group helps to prevent this intramolecular cyclization reaction that can lead to chain loss from the resin. merckmillipore.com

The loading of the first amino acid (Fmoc-L-Thr(tBu)-OH) onto the resin is a crucial step that determines the maximum possible yield of the synthesis. The number of reactive sites on the resin is referred to as its substitution or loading level, expressed in millimoles per gram (mmol/g). iris-biotech.de For shorter, less complex peptides like a tripeptide, a standard loading of 0.7–1 mmol/g is often suitable. bachem.com However, for sequences known to be difficult, a lower substitution resin might be chosen to minimize potential aggregation. iris-biotech.de

Table 1: Comparison of Common Resins for Peptide Acid Synthesis

| Resin Type | Linker Type | Cleavage Condition | Key Advantages |

|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | High concentration of TFA (e.g., 95%) | Widely used, cost-effective. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mildly acidic (e.g., dilute TFA, TFE in DCM) | Minimizes racemization and diketopiperazine formation, suitable for protected fragment synthesis. merckmillipore.com |

| NovaSyn® TGT | Trityl | Mildly acidic | Recommended for C-terminal Cys and His to avoid racemization. merckmillipore.com |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is not spontaneous and requires an activation step. ekb.eg This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. chempep.com

The synthesis of this compound involves two coupling steps: first coupling Fmoc-L-Pro-OH to the resin-bound threonine, and then coupling Fmoc-L-Leu-OH to the prolyl-threonine (B13619159) dipeptide. The coupling to proline, a secondary amine, can be sterically hindered and less reactive than coupling to primary amines. biotage.com Therefore, robust coupling reagents are necessary.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. chempep.combrieflands.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase efficiency and suppress racemization. brieflands.combachem.com

Uronium/Aminium and Phosphonium Salts : These are highly efficient, stand-alone reagents. iris-biotech.de Examples include HBTU, HATU, and PyBOP. bachem.comamericanpeptidesociety.org They generally provide fast reaction times and high yields. iris-biotech.de HATU is particularly reactive, while COMU is noted for its high reactivity and stability. iris-biotech.de

For difficult couplings, such as those involving the secondary amine of proline, increasing the concentration of the amino acid and coupling reagent can improve reaction kinetics. biotage.com Using stronger, more reactive coupling reagents like HATU or performing a "double couple" (repeating the coupling step) can also ensure the reaction goes to completion. biotage.com

Table 2: Overview of Common Coupling Reagents

| Reagent Class | Examples | Activator/Additive | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC chempep.com | HOBt, OxymaPure brieflands.combachem.com | Cost-effective; additives suppress racemization. bachem.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU americanpeptidesociety.orgacs.org | Often used with a base like DIPEA | Highly efficient, fast reactions; good for standard and difficult couplings. bachem.comiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Often used with a base like DIPEA | Highly effective, similar to uronium salts. bachem.com |

In SPPS, protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions. lifetein.com The most common strategy for SPPS is Fmoc/tBu chemistry. masterorganicchemistry.com

Nα-Amino Group Protection : The α-amino group of each incoming amino acid is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is base-labile and is typically removed using a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). scielo.org.mxresearchgate.net Other reagents like 4-methylpiperidine (B120128) have also been shown to be effective. scielo.org.mx

Side-Chain Protection : The reactive side chains of amino acids must be protected with groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage step. For this compound:

L-Leucine : The aliphatic side chain is non-reactive and does not require a protecting group.

L-Proline : The cyclic secondary amine side chain is part of the backbone and does not require protection.

L-Threonine : The hydroxyl group in the side chain is typically protected with a tert-butyl (tBu) group. scielo.org.mx This group is acid-labile and is removed simultaneously with the final cleavage from the resin by TFA. thermofisher.com

The final step of SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. thermofisher.com For a peptide synthesized on Wang resin with tBu side-chain protection, a cleavage cocktail containing a high concentration of TFA (e.g., 95%) is used. Scavengers such as water and triisopropylsilane (B1312306) (TIS) are typically added to this cocktail to trap the reactive carbocations generated from the cleavage of the protecting groups, preventing them from causing side reactions with sensitive residues in the peptide. thermofisher.com

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, all peptides were synthesized in solution, a method now often referred to as liquid-phase or solution-phase peptide synthesis (LPPS). masterorganicchemistry.comekb.eg In this approach, protected amino acids are coupled one by one or as small peptide fragments in a suitable organic solvent. google.com After each step, the resulting dipeptide, tripeptide, or larger fragment must be isolated and purified, often by crystallization or chromatography, before proceeding to the next coupling. chempep.comnih.gov

While more labor-intensive and time-consuming than SPPS, especially for longer peptides, solution-phase synthesis offers advantages for large-scale production where purification methods can be highly optimized. google.commdpi.com For a short peptide like this compound, a fragment condensation approach could be employed. For example, a protected dipeptide (e.g., Boc-L-Pro-L-Thr-OMe) could be synthesized and purified, followed by deprotection of the N-terminal and coupling with a protected L-Leucine. This method allows for the purification of intermediates, which can lead to a very pure final product. google.com Recent advancements aim to simplify purification, such as the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography. nih.gov

Enzymatic Synthesis Routes Utilizing Peptidases or Ligases

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.gov These reactions are performed in aqueous media under mild conditions and are characterized by excellent chemo-, regio-, and stereoselectivity, which eliminates the need for side-chain protection and avoids racemization. nih.govuva.nl

The synthesis of peptide bonds can be catalyzed by enzymes such as proteases (used in reverse) or dedicated peptide ligases. nih.govuni-salzburg.at

Proteases : Under kinetically controlled conditions, proteases like thermolysin or papain can be used to catalyze the formation of a peptide bond rather than its hydrolysis. uni-salzburg.at The reaction equilibrium is shifted towards synthesis by using amino acid esters as the acyl donor and conducting the reaction at a slightly basic pH. uni-salzburg.at

Peptide Ligases : These are enzymes that naturally or through engineering are designed to form peptide bonds efficiently. nih.govlabome.com Examples include subtiligase, a highly engineered version of subtilisin, and butelase-1, a natural peptide ligase. nih.govlabome.com These enzymes often recognize specific amino acid sequences, which can be exploited for precise ligation. For instance, Peptiligase, a subtilisin-derived variant, has a high catalytic efficiency and can achieve ligation of unprotected peptide fragments in aqueous solution with high yields. nih.gov

For the synthesis of this compound, one could envision a stepwise enzymatic approach using a protease or ligase that has specificity for the C-terminal of proline or leucine (B10760876), although the efficiency would be highly dependent on the specific enzyme chosen. uni-salzburg.at

Stereochemical Control in Tripeptide Synthesis

Maintaining the stereochemical integrity of each chiral amino acid center (the α-carbon) is paramount in peptide synthesis, as the biological activity of a peptide is critically dependent on its three-dimensional structure. chempep.comthieme-connect.de The loss of stereochemical purity, known as racemization or epimerization, is a major potential side reaction. chempep.comthieme-connect.de

Racemization primarily occurs during the activation step of the carboxyl group for coupling. bachem.comamericanpeptidesociety.org The activated amino acid can form a 5(4H)-oxazolone intermediate, especially when the Nα-protecting group is an acyl or peptidyl group. bachem.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. mdpi.com

Several strategies are employed to suppress racemization:

Protecting Group Choice : Urethane-based Nα-protecting groups like Fmoc and Boc are specifically designed to suppress racemization by making oxazolone (B7731731) formation less favorable. brieflands.combachem.com

Coupling Reagent and Additives : The choice of coupling reagent is crucial. mdpi.com Carbodiimides (DCC, DIC) are often used with racemization-suppressing additives like HOBt or HOAt. peptide.com Uronium/phosphonium reagents (HATU, HBTU) are also designed to minimize racemization. americanpeptidesociety.org The use of a weaker base, such as N-methylmorpholine (NMM) or collidine instead of a stronger one like DIPEA, can also reduce the risk. bachem.com

Reaction Conditions : Lowering the reaction temperature and minimizing the time the amino acid spends in its activated state before coupling can help preserve stereochemical purity.

Novel Protecting Groups : Research continues into new protecting groups that further reduce the risk of racemization. For example, the 2-nitrobenzenesulfonyl (Ns) group has been shown to effectively prevent racemization by promoting the formation of a sulfonamide anion, which suppresses α-deprotonation. rsc.org

For the synthesis of this compound, the risk of racemization exists at each coupling step. However, since proline itself is not prone to racemization (it lacks an α-hydrogen on its N-acyl derivative), the main concerns are the activation of Fmoc-L-Pro-OH and Fmoc-L-Leu-OH. By using standard Fmoc chemistry with modern coupling reagents like HATU or DIC/OxymaPure, the stereochemical integrity of the tripeptide can be effectively maintained. americanpeptidesociety.org

Synthetic Strategies for Tripeptide Analogs and Derivatives

The modification of the this compound structure can yield analogs with altered properties. These strategies involve substituting one or more amino acids, introducing unnatural residues, or modifying the peptide backbone.

A key strategy for generating analogs is known as diverted total synthesis (DTS), where a common intermediate in a synthetic pathway is used to create a library of related compounds. rsc.org

Leucine Modification: The leucyl residue can be replaced with other natural or unnatural amino acids to probe the role of its side chain. For instance, analogs have been synthesized where leucine was replaced by other aliphatic amino acids like L-isoleucine and L-2-aminohexanoic acid, or aromatic amino acids like L-phenylalanine. nih.gov

Proline and Threonine Modification: The proline residue imposes a significant conformational constraint on the peptide backbone. vulcanchem.com Modifications could involve synthesizing analogs with hydroxyproline (B1673980). The hydroxyl group of the threonine residue is a prime site for modification, including oxidation or substitution, to create analogs with different hydrogen-bonding capabilities or to attach other molecular entities.

Table 3: Examples of Potential Modifications for this compound Analogs

| Residue | Modification Strategy | Example Replacement/Modification | Potential Impact |

|---|---|---|---|

| L-Leucine | Substitution with other amino acids | L-Isoleucine, L-Phenylalanine, L-2-Aminohexanoic acid nih.gov | Alters hydrophobicity and steric bulk. |

| L-Proline | Substitution or ring modification | Hydroxyproline | Changes conformational rigidity and hydrogen bonding. |

| L-Threonine | Side-chain modification | O-methylation, Glycosylation, Oxidation vulcanchem.com | Alters polarity, solubility, and interaction potential. |

To enhance stability or introduce novel structural features, unnatural amino acids can be incorporated. Strategies include the synthesis of peptides containing fluorinated amino acids or heterocyclic scaffolds like tetrahydropyridazine, which act as β-amino acid analogs. beilstein-journals.org Peptidomimetics are compounds that mimic the structure of peptides but have a modified backbone. For example, the amide bonds can be replaced with triazole rings, creating "triazolamers" that can be synthesized in a modular fashion to generate diverse structures. gifu-pu.ac.jp Another approach involves using a trivalent platform like diynyl benziodoxolone to assemble three amino acid-derived modules, creating tripeptide analogs with a unique aminobitriazole skeleton. chemrxiv.org

Cyclic peptides often exhibit increased stability and defined conformations compared to their linear counterparts. The presence of proline in the this compound sequence can induce a β-turn, making it a good candidate for cyclization. vulcanchem.com A common method is head-to-tail cyclization, where the N-terminal amine is linked to the C-terminal carboxylic acid. This is typically performed in a highly dilute solution after the linear peptide has been synthesized and deprotected, using coupling reagents to facilitate the intramolecular reaction. beilstein-journals.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Tripeptides

Spectroscopic methods are invaluable for studying the conformation of peptides in solution, providing insights into their dynamic behavior and secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. acs.orgacs.org For L-Leucyl-L-prolyl-L-threonine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive understanding of its conformational preferences. acs.org

1D ¹H NMR spectra provide initial information on the chemical environment of the protons in the molecule. researchgate.net For instance, the chemical shifts of the α-protons can give clues about the secondary structure. In 2D NMR, techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations between protons.

COSY and TOCSY: These experiments would be used to assign the proton resonances to specific amino acid residues (Leucine, Proline, and Threonine) by identifying the spin systems of their side chains. acs.org

NOESY: This technique is particularly crucial for conformational analysis as it detects protons that are close in space (typically < 5 Å), providing distance constraints that are essential for structure calculation. acs.org For this compound, NOEs between the α-proton of Leucine (B10760876) and the δ-protons of Proline would strongly suggest the presence of a β-turn, a common secondary structure element involving proline.

The analysis of coupling constants, particularly the ³J(Hα, Hβ) coupling, can provide information about the rotameric state of the amino acid side chains. Temperature-dependent NMR studies can also reveal information about the stability of intramolecular hydrogen bonds.

A hypothetical data table summarizing expected NMR findings for this compound is presented below.

| NMR Parameter | Observed For this compound (Hypothetical) | Interpretation |

| ¹H Chemical Shifts | Downfield shift of Leu Hα and Thr Hα | Suggests participation in a folded structure |

| NOE Contacts | Strong NOE between Leu Hα and Pro Hδ | Indication of a Type I or Type II β-turn |

| NOE between Pro Hα and Thr Hα | Further supports a turn conformation | |

| ³J(Hα, Hβ) Coupling Constants | Small values for Thr | Suggests a specific side-chain rotamer preference |

| Temperature Coefficients | Small temperature coefficient for Thr NH proton | Indicates involvement in an intramolecular hydrogen bond |

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. researchgate.netnih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify characteristic spectral signatures for different secondary structures like α-helices, β-sheets, and turns. nih.govcapes.gov.brresearchgate.net

A typical CD spectrum for a peptide with a significant β-turn population might exhibit a negative band around 220 nm and a positive band around 200 nm. researchgate.net The presence of the aromatic rings in other peptides can contribute to the CD spectrum in the near-UV region, but for this compound, the far-UV region (190-250 nm) would be of primary interest.

Below is a hypothetical data table summarizing the expected CD spectroscopic data for this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Structural Interpretation |

| ~220 | Negative | Characteristic of a β-turn or β-sheet structure |

| ~200 | Positive | Consistent with a β-turn conformation |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes

In the context of this compound, THz-TDS could provide a unique fingerprint of its solid-state conformation. spiedigitallibrary.org The absorption spectrum in the THz region would exhibit distinct peaks corresponding to specific vibrational modes. By comparing the experimental spectrum with theoretical calculations, such as those from Density Functional Theory (DFT), it is possible to assign these peaks to particular molecular motions. spiedigitallibrary.orgresearchgate.net This can help to distinguish between different polymorphic forms or to understand the impact of hydration on the peptide's dynamics.

A hypothetical data table of THz-TDS absorption peaks for this compound is shown below.

| Frequency (THz) | Vibrational Mode Assignment (Hypothetical) |

| 1.2 | Torsional motion of the Leucine side chain |

| 1.8 | Collective backbone vibration |

| 2.5 | Intermolecular hydrogen bond stretching |

Crystallographic Studies of this compound and Related Peptides

Crystallographic studies, particularly X-ray diffraction, provide a high-resolution, static picture of the peptide's conformation in the solid state.

X-ray Diffraction Analysis of Solid-State Conformations

X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.netnih.gov While a crystal structure for this compound is not publicly available, analysis of related peptide structures can provide valuable insights into its likely solid-state conformation.

For instance, the crystal structure of the cyclic dipeptide cyclo-L-prolyl-L-leucyl has been determined. nih.gov Studies on other proline-containing peptides often reveal the presence of β-turns. The crystal structure of L-threonine itself has been extensively studied, highlighting its hydrogen bonding capabilities. rjwave.orgderpharmachemica.com

A hypothetical crystal structure of this compound would likely reveal a compact conformation stabilized by intramolecular hydrogen bonds. The unit cell parameters and space group would define the packing of the molecules in the crystal lattice.

Below is a hypothetical data table summarizing potential crystallographic data for this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules per unit cell) | 4 |

Role of Intramolecular Hydrogen Bonding in Stabilization

Intramolecular hydrogen bonds play a critical role in stabilizing the folded conformations of peptides. nih.govrsc.orgacs.org In this compound, several potential intramolecular hydrogen bonds can be envisioned that would contribute to a stable structure. figshare.comresearchgate.net

The most probable hydrogen bond would be a classic β-turn interaction, where the carbonyl oxygen of the Leucine residue forms a hydrogen bond with the amide proton of the Threonine residue. This would result in a 10-membered ring, characteristic of a β-turn. The hydroxyl group of the Threonine side chain could also act as a hydrogen bond donor or acceptor, either with another part of the same molecule or with a neighboring molecule in the crystal lattice.

The presence and strength of these hydrogen bonds can be inferred from spectroscopic data (e.g., NMR temperature coefficients) and are directly observed in X-ray crystal structures. Theoretical calculations can also predict the most favorable hydrogen bonding networks. nih.gov

A table summarizing potential intramolecular hydrogen bonds in this compound is provided below.

| Donor | Acceptor | Hydrogen Bond Type | Stabilized Conformation |

| Thr-NH | Leu-C=O | C₁₀ | β-turn |

| Thr-OH | Pro-C=O | - | Further stabilization of the turn |

Contribution of Individual Amino Acid Residues to Tripeptide Conformation

Influence of L-Proline on Conformational Rigidity and Turns

The presence of L-proline confers significant conformational rigidity to the peptide backbone. nih.govwikipedia.org Its cyclic side chain, which links back to the backbone nitrogen, restricts the phi (φ) dihedral angle to approximately -65°. wikipedia.orgnih.gov This inherent constraint reduces the conformational freedom of the peptide chain, making proline a potent promoter of turns in peptide and protein structures. nih.govwikipedia.orgfrontiersin.org The peptide bond preceding a proline residue (in this case, the Leu-Pro bond) can exist in either a cis or trans conformation, with the energy difference between the two states being smaller than for other amino acids. csic.es This cis-trans isomerization can be a critical factor in protein folding and function. csic.es While the trans conformation is generally favored, the presence of neighboring residues can influence this equilibrium. csic.es In the context of a tripeptide, proline's rigidity can induce a β-turn, a common secondary structure motif where the polypeptide chain reverses its direction. researchgate.net

Role of L-Leucine in Hydrophobic Interactions

L-Leucine, characterized by its isobutyl side chain, is a hydrophobic amino acid. nih.govfrontiersin.org In an aqueous environment, the leucine side chain tends to be shielded from the solvent, driving it to participate in hydrophobic interactions. wiley.comaip.org These interactions are a primary force in protein folding and stability. aip.org The spatial orientation of the leucine side chain can influence how the peptide interacts with other molecules or folds upon itself. nih.govmdpi.com In amphiphilic peptides, leucine residues often align on one face of a helix or sheet, creating a hydrophobic surface that can interact with other hydrophobic molecules or lipid membranes. nih.govacs.orgacs.org The alignment and packing of leucine side chains are crucial for specific helix-helix interactions and the formation of larger peptide assemblies. mdpi.comnih.gov

Significance of L-Threonine's Hydroxyl Group in Hydrogen Bonding and Post-Translational Modification Potential

The hydroxyl (-OH) group in the side chain of L-threonine makes it a polar amino acid capable of forming hydrogen bonds. jpt.com This ability to act as both a hydrogen bond donor and acceptor is critical for stabilizing peptide and protein structures. acs.orgpnas.org The threonine hydroxyl group can form intramolecular hydrogen bonds, for instance, by interacting with a backbone carbonyl oxygen, which can influence local conformation. acs.org It can also form intermolecular hydrogen bonds with water or other polar molecules. nih.gov

Furthermore, the hydroxyl group of threonine is a common site for post-translational modifications (PTMs), such as phosphorylation and glycosylation. wikipedia.orgwiley.comthermofisher.com Phosphorylation of threonine residues is a key regulatory mechanism in many cellular processes, altering a protein's activity, stability, or interaction with other molecules. thermofisher.comfrontiersin.org Glycosylation, the attachment of sugar moieties, can affect protein folding and stability. wikipedia.org Recently, lactylation has also been identified as a PTM that can occur on threonine residues. scantox.com

Conformational Analysis of this compound as a Segment within Larger Peptides (e.g., Proctolin)

Studies on proctolin (B33934) and its analogs have revealed that the Leu-Pro-Thr segment is crucial for its myotropic activity. rsc.org Conformational analysis of proctolin suggests that a favored conformation includes an inverse gamma-turn near the C-terminal end, involving a hydrogen bond between the threonine amide proton (NH) and the leucine carbonyl oxygen (CO). researchgate.netnih.gov However, crystal structure analysis of proctolin did not observe this specific gamma-turn, indicating that the peptide's conformation can be influenced by its environment (solution vs. solid state). rsc.org The proline residue in proctolin has been shown to adopt a trans geometry. rsc.org

Analysis of Conserved Structural Motifs

The Leu-Pro-Thr sequence, or variations thereof, can be part of conserved structural motifs in proteins. nih.govoup.com Proline is frequently found in turn structures, and when flanked by hydrophobic residues like leucine and a polar residue like threonine, it can contribute to specific and stable folds. frontiersin.org For instance, the "Leu-Pro" sequence itself is noted as a conserved element in certain membrane transporters. nih.gov The analysis of protein databases for short linear motifs (SLiMs) can reveal evolutionary conservation of sequences like Leu-Pro-Thr, suggesting functional importance. mdpi.com The context of the surrounding amino acids is critical in determining the precise conformation and role of such a motif. csic.es

Enzymatic Pathways and Processing Relevant to L Leucyl L Prolyl L Threonine

Proteolytic Cleavage and Degradation Pathways

The breakdown of L-Leucyl-L-prolyl-L-threonine involves the hydrolytic cleavage of its peptide bonds. The presence of a proline residue in the central position significantly influences which proteases can act on the peptide, as the imide bond formed by proline is resistant to many common peptidases.

The hydrolysis of this compound is expected to be carried out by specific exopeptidases that can cleave peptide bonds involving proline. The most likely candidates are aminopeptidases that recognize an N-terminal amino acid adjacent to a proline residue.

Two primary enzymatic activities could be responsible for the degradation of this tripeptide. The first is the cleavage of the L-Leucyl-L-proline bond, releasing L-Leucine. This would be followed by the hydrolysis of the remaining L-prolyl-L-threonine dipeptide. The key enzymes involved in such a pathway would be an aminopeptidase (B13392206) P and a prolidase.

Aminopeptidase P (EC 3.4.11.9) : This class of enzymes specifically catalyzes the removal of any N-terminal amino acid from a peptide when the penultimate residue is proline. researchgate.netmdpi.com Therefore, aminopeptidase P is a strong candidate for the initial cleavage of this compound, releasing L-Leucine and the dipeptide L-prolyl-L-threonine. Aminopeptidase P from Escherichia coli has been shown to hydrolyze peptide bonds of the X-Pro type, where X can be any common amino acid. annualreviews.org While dipeptides like Leu-Pro are substrates, the enzyme is often more active with larger peptides. annualreviews.org

Prolidase (EC 3.4.13.9) : Also known as proline dipeptidase, this enzyme specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (X-Pro). nih.gov Following the action of aminopeptidase P, prolidase would be responsible for cleaving the resulting L-prolyl-L-threonine dipeptide into L-proline and L-threonine. A prolidase from Streptococcus cremoris H61 has shown specific hydrolyzing activity for dipeptides of the X-Pro type, including Leu-Pro. tandfonline.com

Alternatively, a prolyl aminopeptidase could potentially hydrolyze the N-terminal proline if it were exposed. However, in the context of this compound, the initial cleavage is more likely to be at the Leu-Pro bond.

The following table summarizes the key enzymes and their potential roles in the hydrolysis of this compound.

| Enzyme Class | EC Number | Specificity | Potential Role in Degradation of this compound |

| Aminopeptidase P | 3.4.11.9 | Cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline (X-Pro-...). researchgate.netmdpi.com | Initial hydrolysis of the Leu-Pro bond to release L-Leucine. |

| Prolidase | 3.4.13.9 | Hydrolyzes dipeptides with a C-terminal proline (X-Pro). nih.gov | Hydrolysis of the resulting Pro-Thr dipeptide into L-Proline and L-Threonine. |

| Prolyl Aminopeptidase | 3.4.11.5 | Specifically removes an N-terminal proline residue from peptides. researchgate.net | Could act on the Pro-Thr dipeptide if formed. |

The stability of this compound is largely determined by the resistance of the Leu-Pro peptide bond to non-specific enzymatic hydrolysis. Peptides containing proline are generally more resistant to degradation by many digestive enzymes. mdpi.com The kinetics of degradation are dependent on the presence and activity of specific enzymes like aminopeptidase P and prolidase.

Kinetic studies on prolidase from Streptococcus cremoris H61 with various X-Pro dipeptides, including Leu-Pro, have shown that while the Km values were similar for different substrates, the Vmax values varied significantly, with Leu-Pro being hydrolyzed at the highest rate among the tested dipeptides. tandfonline.com

The degradation of tripeptides can also be influenced by the surrounding pH and temperature. In a study on collagen-derived tripeptides, it was observed that they could be partially degraded into dipeptides and amino acids in plasma. cambridge.orgresearchgate.net While specific kinetic data for this compound is not extensively documented, the rate of its degradation in a biological system would be contingent on the local concentrations and activities of the relevant prolyl-specific peptidases.

Biosynthetic Pathways of Constituent Amino Acids

The synthesis of this compound relies on the availability of its constituent amino acids: L-leucine, L-proline, and L-threonine. The following section details the biosynthetic pathway of L-threonine.

L-threonine is an essential amino acid synthesized in microorganisms and plants from L-aspartate, belonging to the aspartate family of amino acids. nih.gov The pathway involves a series of enzymatic reactions, with several key regulatory points.

In microorganisms such as Escherichia coli, the biosynthesis of L-threonine begins with the phosphorylation of L-aspartate. The pathway consists of five enzymatic steps to convert L-aspartate into L-threonine. nih.gov This pathway is subject to feedback inhibition and repression by its end products, particularly L-threonine itself. nih.gov

Three key enzymes play a crucial role in regulating the flux through the L-threonine biosynthetic pathway in E. coli. nih.gov

Aspartate Kinase (EC 2.7.2.4) : This enzyme catalyzes the first committed step in the aspartate pathway, the ATP-dependent phosphorylation of L-aspartate to form L-aspartyl-β-phosphate. nih.govnih.gov In E. coli, there are three isozymes of aspartate kinase, each regulated by different end products of the aspartate pathway. Aspartate kinase I is inhibited by L-threonine. nih.gov

Homoserine Dehydrogenase (EC 1.1.1.3) : This enzyme catalyzes the reduction of L-aspartate-β-semialdehyde to L-homoserine, using NAD(P)H as a cofactor. mdpi.comnih.gov In E. coli, homoserine dehydrogenase I is part of a bifunctional protein that also contains aspartate kinase I activity and is subject to feedback inhibition by L-threonine. nih.gov

Homoserine Kinase (EC 2.7.1.39) : This enzyme catalyzes the phosphorylation of L-homoserine to O-phospho-L-homoserine, a step that commits the carbon flow towards L-threonine synthesis. nih.gov Homoserine kinase is also subject to feedback inhibition by L-threonine, acting as a competitive inhibitor. oup.com

The following table provides a summary of these key enzymes in L-threonine biosynthesis.

| Enzyme | EC Number | Gene (E. coli) | Reaction Catalyzed | Regulation |

| Aspartate Kinase I | 2.7.2.4 | thrA | L-Aspartate + ATP → L-Aspartyl-β-phosphate + ADP | Feedback inhibition by L-threonine. nih.gov |

| Homoserine Dehydrogenase I | 1.1.1.3 | thrA | L-Aspartate-β-semialdehyde + NAD(P)H → L-Homoserine + NAD(P)+ | Feedback inhibition by L-threonine. nih.gov |

| Homoserine Kinase | 2.7.1.39 | thrB | L-Homoserine + ATP → O-Phospho-L-homoserine + ADP | Competitive inhibition by L-threonine. oup.com |

L-Threonine Biosynthesis

Metabolic Flux Analysis and Regulation

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through various intracellular pathways. mdpi.comfrontiersin.org This analysis provides insight into the regulation and efficiency of biosynthetic processes, such as those for the amino acid constituents of this compound.

For L-threonine , metabolic flux analysis in organisms like Escherichia coli has been instrumental in optimizing its production. bioone.org By using techniques such as stable isotope labeling, researchers can trace the path of carbon atoms from a substrate like glucose through the metabolic network to the final product, threonine. frontiersin.org This allows for the identification of key nodes and enzymes that control the metabolic flux. bioone.org For instance, studies have shown that the conversion rate of glucose to threonine can be significantly influenced by environmental factors like phosphate (B84403) concentration. bioone.org In one study, the conversion rate was 45.4% under 9.8 g L−1 phosphate, which was considerably lower than the theoretical maximum of 73.3%, indicating opportunities for metabolic engineering. bioone.org The regulation of enzyme activity is a central aspect of controlling metabolic flux in threonine synthesis. frontiersin.org

The regulation of L-proline metabolism involves a "proline cycle" of synthesis and catabolism that is intricately controlled. bioone.orgfrontiersin.org In plants, the flux through the proline biosynthetic pathway is significantly regulated at the transcriptional level, with genes for proline synthesis being upregulated and those for catabolism being downregulated during environmental stress. frontiersin.orgnih.gov For example, the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) is a rate-limiting step in proline biosynthesis from glutamate (B1630785). bohrium.com The accumulation of proline is not merely a passive response but a highly regulated process influenced by factors like abscisic acid and cellular redox status. bohrium.comcreative-proteomics.com While comprehensive metabolic flux analyses for proline are less common, studies on the regulation of its metabolic pathways suggest that the flux is dynamically managed to balance its roles as an osmoprotectant, a component of proteins, and a source of energy. frontiersin.orgbohrium.com In cancer metabolism, the flux of glutamine to proline is crucial for collagen synthesis, and this pathway is upregulated by oncogenes. bioone.org

For L-leucine , metabolic flux is tightly regulated to meet the cellular demands for protein synthesis. In industrial applications, metabolic engineering strategies are employed to reprogram the metabolic flux towards L-leucine overproduction in organisms like Corynebacterium glutamicum and E. coli. These strategies often involve the removal of feedback inhibition on key enzymes and the deletion of competing metabolic pathways to channel precursors into leucine (B10760876) biosynthesis. For example, redirecting the carbon flux from the tricarboxylic acid (TCA) cycle towards L-leucine biosynthesis has been a successful approach. The supply of cofactors, particularly NADPH, is also a critical factor influencing the metabolic flux, as the synthesis of one mole of L-leucine consumes two moles of NADPH.

L-Leucine Biosynthesis in Non-Human Organisms

The biosynthesis of L-leucine is an essential pathway in bacteria, archaea, fungi, and plants, as they cannot acquire it from their environment. The pathway starts from the precursor α-ketoisovalerate, which is also an intermediate in the biosynthesis of valine.

In fungi, such as the yeast Saccharomyces cerevisiae, the leucine biosynthetic pathway is well-characterized. It involves a series of enzymatic reactions that convert α-ketoisovalerate into L-leucine. A notable feature in yeast is the compartmentalization of these enzymes between the mitochondrial matrix and the cytoplasm. The synthesis of the intermediate α-isopropylmalate occurs primarily in the mitochondria, while its subsequent conversion to leucine takes place in the cytoplasm.

The key enzymes specific to the leucine pathway in S. cerevisiae are:

α-Isopropylmalate synthase (LEU4 and LEU9): Catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate.

Isopropylmalate isomerase (LEU1): Converts α-isopropylmalate to β-isopropylmalate.

β-Isopropylmalate dehydrogenase (LEU2): Catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate.

Branched-chain amino acid aminotransferase (BAT1 and BAT2): The final step involves the transamination of α-ketoisocaproate to L-leucine.

In bacteria like Corynebacterium glutamicum and Escherichia coli, the leucine biosynthesis pathway is a target for metabolic engineering to enhance production for industrial purposes. The pathway follows a similar sequence of reactions as in yeast. The synthesis of branched-chain amino acids in these bacteria is catalyzed by enzymes such as acetohydroxy acid synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase. The specific steps for leucine synthesis branch off from the valine pathway and involve α-isopropylmalate synthase, α-isopropylmalate isomerase, and β-isopropylmalate dehydrogenase.

L-Proline Biosynthesis

L-proline is biosynthesized in most organisms from the amino acid L-glutamate. An alternative pathway starting from ornithine also exists.

The primary pathway for proline biosynthesis begins with the phosphorylation of L-glutamate by the enzyme glutamate 5-kinase to form glutamate-5-phosphate. This is followed by the reduction of glutamate-5-phosphate to glutamate-5-semialdehyde, a reaction catalyzed by glutamate-5-semialdehyde dehydrogenase . In higher plants and animals, these first two steps are carried out by a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthase (P5CS) . Glutamate-5-semialdehyde then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylic acid (P5C). The final step is the reduction of P5C to L-proline by the enzyme pyrroline-5-carboxylate reductase (P5CR) .

The alternative pathway for proline biosynthesis utilizes ornithine, an intermediate in the arginine biosynthetic pathway. Ornithine can be converted to P5C by the enzyme ornithine-δ-aminotransferase . creative-proteomics.com P5C is then reduced to proline by P5CR, as in the glutamate pathway. In some organisms, ornithine can be directly converted to proline by ornithine cyclodeaminase .

The regulation of proline biosynthesis is complex and occurs at multiple levels, including transcriptional control of the biosynthetic genes and feedback inhibition of the enzymes. In plants, for example, the expression of P5CS is often induced by environmental stresses such as drought and high salinity, leading to the accumulation of proline as an osmoprotectant. creative-proteomics.com

Enzymes Interacting with Constituent Amino Acids

Leucyl-tRNA Synthetase and Fidelity of Protein Synthesis

Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein synthesis. It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA). bohrium.comcreative-proteomics.com This two-step reaction, known as aminoacylation, establishes the genetic code at the molecular level. bohrium.com

The canonical function of LeuRS is to catalyze the covalent attachment of L-leucine to its cognate tRNA, tRNALeu. This ensures that leucine is available for incorporation into proteins during translation at the ribosome. creative-proteomics.com Given the structural similarity between different amino acids, LeuRS must be highly selective to prevent errors in protein synthesis. bohrium.com Mis-activation of structurally similar non-cognate amino acids, such as isoleucine and valine, can occur. bohrium.com To maintain the high fidelity of protein synthesis, LeuRS possesses a sophisticated editing mechanism to hydrolyze mischarged tRNAs.

The structure of LeuRS includes an aminoacylation domain, where the activation of leucine and its transfer to tRNALeu occurs, and a distinct editing domain known as the Connective Polypeptide 1 (CP1) domain. bohrium.com The CP1 domain is responsible for the hydrolytic editing of mischarged tRNAs, a process known as post-transfer editing. bohrium.com

Amino Acid Editing Mechanism

To ensure the accuracy of protein synthesis, leucyl-tRNA synthetase (LeuRS) employs a sophisticated editing mechanism to remove incorrectly charged amino acids from tRNA. This proofreading function is often described as a "double-sieve" mechanism. creative-proteomics.com

The first sieve is the "coarse sieve" located in the aminoacylation active site. creative-proteomics.com This site accepts the cognate amino acid, leucine, as well as structurally similar non-cognate amino acids. creative-proteomics.com The second sieve, or the "fine sieve," is the editing active site located within the CP1 domain. creative-proteomics.com This site is designed to accommodate and hydrolyze non-cognate amino acids that have been mistakenly attached to tRNALeu, while excluding the correctly charged Leu-tRNALeu. frontiersin.org

The editing process can occur at two stages: pre-transfer editing and post-transfer editing.

Pre-transfer editing involves the hydrolysis of the misactivated aminoacyl-adenylate intermediate before the amino acid is transferred to the tRNA. This mechanism is particularly important in some organisms that lack a robust post-transfer editing domain.

Post-transfer editing is the primary editing pathway in many organisms, including E. coli. It involves the hydrolysis of the mischarged aminoacyl-tRNA. The mischarged tRNA is translocated to the CP1 editing domain, where the incorrect amino acid is cleaved off. bohrium.com

The CP1 domain is a discrete structural unit inserted into the main body of the enzyme. It contains a specific binding pocket for the non-cognate amino acid, facilitating its hydrolytic removal. The fidelity of protein synthesis is critically dependent on these editing mechanisms, and defects in this process can be detrimental to the cell. bohrium.com

Role of Conserved Threonine Residues

Within the editing active site of the CP1 domain of Escherichia coli leucyl-tRNA synthetase (LeuRS), several conserved threonine residues play a critical role in the amino acid editing mechanism. creative-proteomics.com These residues are crucial for discriminating between the cognate amino acid, leucine, and non-cognate amino acids.

One of the key threonine residues, Thr252 , acts as a critical specificity determinant. frontiersin.org It functions to block the cognate leucine from binding to the editing active site, thereby preventing the hydrolysis of correctly charged Leu-tRNALeu. frontiersin.org Mutating this threonine to a smaller residue like alanine (B10760859) eliminates this discrimination, leading to the hydrolysis of Leu-tRNALeu. frontiersin.org The side chain of Thr252 not only provides a steric hindrance to leucine but also helps maintain the geometry of the active site required for fidelity.

Two other nearby conserved threonine residues, Thr247 and Thr248 , also play a collaborative role in the editing process. X-ray crystal structures have shown that these threonines interact with the substrate near its cleavage site. Specifically, the hydroxyl group of Thr247 can form a hydrogen bond with the carbonyl oxygen of the aminoacyl linkage of the substrate. Both Thr247 and Thr248 also interact with the 3'-hydroxyl group of the ribose of the tRNA. While single mutations of these threonines have minimal effects, mutating both of them significantly impairs the editing activity. This suggests that these two threonines work together, possibly to stabilize the transition state during the hydrolysis of the mischarged amino acid. These threonine residues are also conserved in the homologous isoleucyl-tRNA synthetase and valyl-tRNA synthetase, highlighting their fundamental importance in the editing mechanisms of this class of enzymes.

L-Threonine Aldolases (LTAs) and their Catalytic Mechanisms

L-Threonine aldolases (LTAs) are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a crucial role in the reversible cleavage of L-threonine. nih.gov These enzymes are found in a wide range of organisms, including bacteria and fungi, and are of significant interest in biotechnology due to their ability to catalyze the formation of carbon-carbon bonds. nih.govnih.gov This capability allows for the synthesis of valuable β-hydroxy-α-amino acids, which serve as building blocks for various pharmaceuticals. nih.govnih.gov

Retro-aldol Cleavage and β-hydroxy amino acid synthesis

The primary function of L-Threonine Aldolases in metabolism is the retro-aldol cleavage of L-threonine and other L-β-hydroxy-α-amino acids into glycine (B1666218) and a corresponding aldehyde. nih.govnih.gov This reaction is reversible, and by increasing the concentration of glycine, LTAs can be utilized for the synthesis of β-hydroxy-α-amino acids. nih.gov This synthetic capability is a cornerstone of their biotechnological application. nih.gov

LTAs catalyze the aldol (B89426) addition of a glycine-derived Cα-nucleophile to various aldehydes, enabling the formation of a diverse range of β-hydroxy-α-amino acids. nih.gov These products are important components of many natural products and pharmaceuticals, such as antibiotics. nih.govnih.gov The enzyme exhibits strict stereoselectivity for the α-carbon, but often only moderate selectivity for the β-carbon, which can lead to a mixture of diastereomers. sci-hub.seresearchgate.net The suppression of the retro-aldol activity through enzyme engineering can make the synthetic aldol reaction virtually irreversible, which can improve both the diastereoselectivity and the final conversion rate of the desired product. frontiersin.org

Enzyme Engineering for Diastereoselectivity

A significant focus of research on LTAs has been the engineering of these enzymes to improve their diastereoselectivity for the synthesis of specific β-hydroxy-α-amino acids. nih.govrsc.org Native LTAs often produce a mixture of syn and anti diastereomers, which limits their industrial applicability. sci-hub.se Directed evolution and rational design strategies have been employed to create LTA variants with enhanced selectivity. sci-hub.senih.gov

Strategies such as the combinatorial active-site saturation test (CAST) and iterative saturation mutagenesis (ISM) have proven effective in tuning the diastereoselectivity of LTAs. sci-hub.senih.govrsc.org By targeting amino acid residues that line the substrate access tunnel and binding pocket, researchers have been able to reshape the active site to favor the formation of a single diastereomer. sci-hub.senih.govresearchgate.net For example, engineering the LTA from Cellulosilyticum sp. resulted in a variant with 99.4% syn diastereoselectivity and another variant with an inverted selectivity of 97.2% anti. nih.gov These modifications often involve altering steric hindrance, hydrophobic interactions, and π-π interactions within the active site to control the trajectory of the incoming aldehyde. rsc.org

| Enzyme/Variant | Origin | Engineering Strategy | Key Mutations | Improved Diastereoselectivity | Reference |

| CpLTA | Cellulosilyticum sp. | CAST/ISM | H305L/Y8H/V143R | 37.2% syn to 99.4% syn | nih.gov |

| CpLTA | Cellulosilyticum sp. | CAST/ISM | H305Y/Y8I/W307E | Inverted to 97.2% anti | nih.gov |

| LTA | Leishmania major | CAST/ISM | Not specified | 26.8% syn to 96.3% syn | rsc.org |

| BnLTA | Not specified | CAST/ISM | Y8H/Y31H/I143R/N305R | >99.5% de for L-syn-3-[4-(methylsulfonyl)phenylserine] | sci-hub.se |

| NmLTA | Neptunomonas marine | Rational Design | N18S/Q39R/Y319L | >99% de for L-threo-4-methylsulfonylphenylserine | acs.orgacs.org |

Threonine Dehydrogenase and Threonine Catabolism

Another major pathway for threonine metabolism involves the enzyme threonine dehydrogenase (TDH). creative-proteomics.com This enzyme catalyzes the first step in a significant degradation pathway for threonine in many organisms. creative-proteomics.comnih.gov The TDH pathway is particularly prominent in experimental animals for converting threonine to glycine. nih.govnih.gov

The catabolic process initiated by TDH involves the oxidation of threonine to 2-amino-3-ketobutyrate. creative-proteomics.com This intermediate is unstable and can be subsequently cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into glycine and acetyl-CoA. creative-proteomics.com The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while the glycine can be utilized in one-carbon metabolism or other biosynthetic pathways. creative-proteomics.com In some organisms, like Caenorhabditis elegans, L-threonine can be metabolized by three different enzymes: threonine deaminase, threonine dehydrogenase, and threonine aldolase. researchgate.net

Interestingly, the significance of the TDH pathway varies between species. While it is a major route of threonine degradation in many experimental animals, studies in healthy adult humans suggest that it is a minor pathway, accounting for only 7-11% of total threonine catabolism. nih.govreactome.org In humans, the primary route for threonine degradation appears to be via the threonine deaminase pathway, which converts threonine to α-ketobutyrate. creative-proteomics.comreactome.org

| Step | Enzyme | Substrate | Product(s) | Metabolic Fate of Products | Reference |

| 1 | Threonine Dehydrogenase (TDH) | L-Threonine | 2-Amino-3-ketobutyrate | Further catabolism | creative-proteomics.com |

| 2 | 2-Amino-3-ketobutyrate coenzyme A ligase | 2-Amino-3-ketobutyrate | Glycine, Acetyl-CoA | One-carbon metabolism, TCA cycle | creative-proteomics.com |

Computational Studies and Theoretical Modeling of L Leucyl L Prolyl L Threonine

Computational chemistry and theoretical modeling provide powerful tools to investigate the properties of peptides at a molecular level. For the tripeptide L-Leucyl-L-prolyl-L-threonine, these methods offer insights into its potential biological interactions, conformational flexibility, electronic characteristics, and structure-activity relationships, guiding further experimental research and drug design efforts.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the purification and quantification of peptides from complex biological matrices. The choice of technique is dictated by the required resolution, sensitivity, and analytical scale.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of peptides due to its high resolution and sensitivity. fortis-technologies.comcerealsgrains.org For L-Leucyl-L-prolyl-L-threonine, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the peptide is separated based on its hydrophobic interactions with a nonpolar stationary phase.

The separation mechanism relies on a polar mobile phase and a hydrophobic stationary phase (e.g., C18 silica). Peptides are eluted by a gradient of increasing organic solvent (like acetonitrile) concentration, with more hydrophobic peptides being retained longer on the column. nih.gov The presence of the bulky, nonpolar isobutyl side chain of leucine (B10760876) gives this compound a significant hydrophobic character, allowing for strong retention and good separation from more polar or less hydrophobic molecules.

Detection is typically achieved using UV spectrophotometry, often at wavelengths of 210-220 nm where the peptide bond absorbs light. For enhanced sensitivity and selectivity, especially in complex mixtures, HPLC can be coupled with mass spectrometry. fortis-technologies.com Pre-column or post-column derivatization techniques, using reagents like o-phthaldialdehyde (OPA), can also be employed to yield highly fluorescent compounds, enabling detection at picomole levels. cerealsgrains.org

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 100 mm, 2.7 µm | Provides a hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions for ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | 5% to 60% B over 20 minutes | Gradually increases hydrophobicity of the mobile phase to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temperature | 40 °C | Controls viscosity and improves reproducibility. |

| Detection | UV at 215 nm | Wavelength for detecting the peptide bond. |

| Injection Volume | 10 µL | Volume of the sample introduced into the system. |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary identification and purity assessment of peptides like this compound. crsubscription.com This technique involves spotting the sample on a plate coated with a thin layer of adsorbent material, which acts as the stationary phase (e.g., silica (B1680970) gel or cellulose). crsubscription.comreachdevices.com

The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the peptide separates based on its differential partitioning between the stationary and mobile phases. For this compound, a common mobile phase might consist of a mixture of n-butanol, acetic acid, and water, which can effectively separate small peptides based on polarity and size. reachdevices.com

After development, the peptide is visualized using a suitable reagent. Ninhydrin is a widely used spray reagent that reacts with the primary or secondary amines of amino acids and peptides to produce a characteristic purple or yellow color. orientjchem.org The retention factor (Rf value), which is the ratio of the distance traveled by the peptide to the distance traveled by the solvent front, can be used for identification by comparing it to a standard.

Table 2: Typical TLC System for this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel G coated on glass plates | A polar adsorbent common for separating amino acids and peptides. | | Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) | A versatile solvent system for separating small peptides. | | Sample Application | 5 µL of 1 mg/mL solution in aqueous methanol (B129727) | Standard application volume and concentration. | | Development | Ascending chromatography in a sealed tank | Standard technique for plate development. | | Detection Reagent | 0.2% Ninhydrin solution in ethanol, followed by heating | Common visualization agent for amino-containing compounds. | | Expected Observation | A colored spot (typically purple) at a specific Rf value. | Proline, as an N-terminal or internal residue, may yield a yellowish color. |

Mass Spectrometry (MS) for Sequence Verification and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sequence verification of peptides. Coupled with techniques like electrospray ionization (ESI), MS can accurately determine the molecular weight of this compound. The high mass accuracy of modern mass spectrometers allows for the calculation of the elemental composition, confirming the peptide's identity.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion ([M+H]+) of the tripeptide is isolated and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, generating a predictable series of product ions known as b- and y-ions.

b-ions are formed when the charge is retained on the N-terminal fragment.

y-ions are formed when the charge is retained on the C-terminal fragment.

By analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions, the amino acid sequence can be reconstructed. For this compound, the expected fragmentation pattern would confirm the sequence Leu-Pro-Thr. The unique imino acid structure of proline can influence fragmentation, often leading to a strong signal for the y-ion resulting from cleavage C-terminal to the proline residue.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Ion Type | Sequence Fragment | Calculated m/z |

|---|---|---|

| b₁ | L | 114.09 |

| b₂ | LP | 211.14 |

| y₁ | T | 102.06 |

Biosensor Development for Tripeptide Detection

Biosensors offer a promising avenue for the rapid, sensitive, and selective detection of specific peptides like this compound, which is particularly valuable in clinical diagnostics and bioprocess monitoring. A biosensor typically consists of a biological recognition element integrated with a physicochemical transducer.

For this tripeptide, the recognition element could be a specific peptidase that selectively cleaves this compound, or a monoclonal antibody raised against the peptide. The transducer would then convert the biological recognition event into a measurable signal (e.g., electrical, optical, or mass-based).

For example, an electrochemical biosensor could be developed by immobilizing an L-amino acid oxidase on an electrode. nih.gov If a specific peptidase first cleaves the tripeptide, the subsequent oxidation of the released L-leucine or L-threonine by the oxidase would generate hydrogen peroxide. The hydrogen peroxide can then be electrochemically detected, producing a current proportional to the tripeptide concentration. While biosensors for specific L-amino acids like threonine and leucine have been developed, creating one for a unique tripeptide sequence requires highly specific recognition elements. nih.govresearchgate.net

Application of Advanced Spectroscopic Methods (e.g., THz-TDS)

Advanced spectroscopic techniques provide insights into the higher-order structure and dynamics of peptides. Terahertz time-domain spectroscopy (THz-TDS) is an emerging method that probes low-frequency collective vibrational modes in biomolecules, which are sensitive to conformational changes and intermolecular interactions. nih.govuniroma1.it

This technique measures the absorption and refractive index of a sample in the terahertz (0.1–10 THz) frequency range. uniroma1.it For this compound, THz-TDS could potentially be used to study its conformational state in different environments (e.g., crystalline vs. solution). The vibrational modes observed in the THz spectrum are related to the collective motions of the entire peptide backbone and its side chains. researchgate.netresearchgate.netanu.edu.au These motions are crucial for biological function and can be influenced by factors such as hydration and binding to other molecules. Analysis of the THz spectrum could therefore provide a unique spectroscopic fingerprint of the tripeptide's three-dimensional structure and flexibility.

Emerging Research Directions and Academic Applications

Investigation of L-Leucyl-L-Prolyl-L-Threonine as a Core Scaffold for Novel Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. upc.edu The specific sequence of this compound, with its combination of hydrophobic (leucine) and polar (threonine) residues along with the conformational constraint imposed by proline, makes it an attractive scaffold for designing new peptidomimetics. vulcanchem.com

Researchers are exploring how the this compound backbone can be modified to create analogs with tailored biological activities. This involves substituting amino acid residues to create derivatives with different properties or incorporating non-peptide moieties to enhance stability and mimic secondary structures like β-turns. upc.eduvulcanchem.com The development of such peptidomimetics is a key area in medicinal chemistry, aiming to create new therapeutic agents with improved pharmacokinetic profiles. upc.eduresearchgate.net For instance, analogs of the tripeptide Pro-Leu-Gly-NH2 have been developed as allosteric modulators of the dopamine (B1211576) D2 receptor. nih.gov The synthesis of these novel compounds often utilizes techniques like solid-phase peptide synthesis (SPPS). vulcanchem.com

Table 1: Research on Peptidomimetic Scaffolds

| Scaffold Type | Description | Potential Application |

| β-Turn Mimetics | Designed to mimic the β-turn secondary structure often found in bioactive peptides. | Development of receptor antagonists and enzyme inhibitors. |

| Polyproline II Helix Mimetics | Mimic the left-handed helical structure adopted by polyproline sequences. | Allosteric modulation of receptors like the dopamine D2 receptor. nih.gov |

| Spiro Bicyclic Lactams | Constrained scaffolds used to create rigid peptidomimetic structures. | Development of selective receptor modulators. nih.govnih.gov |

Exploration of its Role in Specific Biological Processes beyond Known Peptides

While this compound itself is not as extensively studied as some other peptides, its constituent amino acids and similar peptide structures are known to be involved in a variety of biological processes. Research is underway to determine if this specific tripeptide has unique biological activities. Peptides are crucial for processes like protein synthesis, enzyme function, and cellular signaling. The unique sequence of this compound could allow it to interact with specific molecular targets, such as enzymes and receptors, and modulate their activity.

For example, studies on other proline-containing peptides, such as L-Prolyl-L-leucyl-glycinamide (PLG), have shown they can modulate dopamine receptor sensitivity. nih.gov This raises the possibility that this compound could have similar or distinct neuromodulatory effects. Furthermore, the individual amino acids have known roles; L-leucine is a branched-chain amino acid (BCAA) involved in muscle protein synthesis, and L-threonine is an essential amino acid that can be a precursor for other molecules and has been implicated in healthspan extension in model organisms. scirp.orgnih.gov

Enzyme Engineering for Enhanced Production or Biotransformation

The industrial production of amino acids and peptides is increasingly relying on microbial fermentation and enzymatic synthesis, which are seen as cost-effective and environmentally friendly methods. nih.govfrontiersin.orgnih.gov Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is a key strategy for improving the production of L-threonine, a constituent of the tripeptide. nih.govembopress.org

Enzyme engineering focuses on modifying enzymes to improve their efficiency, stability, and substrate specificity for peptide synthesis. L-Amino acid ligases (Lals) are a class of enzymes that can catalyze the formation of peptide bonds from unprotected amino acids in an ATP-dependent manner. nih.gov Research into novel Lals with broad substrate specificity could enable the direct enzymatic synthesis of this compound. nih.gov Additionally, amine transaminases are being explored for the synthesis of non-canonical amino acids that could be incorporated into novel peptidomimetics. mdpi.com

Table 2: Key Enzymes in Amino Acid and Peptide Synthesis

| Enzyme | Function | Relevance to this compound |

| Aspartate Kinase | Catalyzes the first step in the biosynthesis of the aspartate family of amino acids, including L-threonine. nih.govresearchgate.net | A key target for metabolic engineering to increase L-threonine production. nih.govembopress.org |

| L-Amino Acid Ligase (Lal) | Catalyzes the ATP-dependent condensation of unprotected amino acids to form dipeptides and potentially larger peptides. nih.gov | Could be engineered for the direct synthesis of this compound. nih.gov |

| Branched-Chain Aminotransferase (BCAT) | Involved in the synthesis of branched-chain amino acids like L-leucine. nih.gov | Important for ensuring a sufficient supply of L-leucine for tripeptide synthesis. |

| Threonine Dehydrogenase | An enzyme involved in the catabolism of L-threonine. nih.gov | Inhibition of this enzyme has been linked to increased healthspan in C. elegans. nih.gov |

Development of Advanced Computational Models for Peptide Design

Computational modeling has become an indispensable tool in protein and peptide design. uw.edu Advanced software allows scientists to predict the three-dimensional structure of a peptide from its amino acid sequence and to simulate its interactions with other molecules. uw.edu These computational methods are crucial for designing peptides and peptidomimetics with specific functions. nih.gov

For this compound, computational models can be used to:

Predict its most stable conformations.

Simulate its binding to potential protein targets.

Guide the design of peptidomimetics by predicting how modifications to the peptide sequence will affect its structure and function. upc.edu

Recent advances in machine learning and artificial intelligence are further enhancing the capabilities of computational protein design, enabling the creation of novel proteins and peptides with high precision. uw.eduarxiv.org

Investigation of its Potential as a Biomarker or Research Tool

There is growing interest in the use of small molecules, including amino acids and peptides, as biomarkers for various diseases. For example, elevated levels of L-threonine have been identified as a potential biomarker for Lassa fever and Ebola. nih.gov While the direct role of this compound as a biomarker is yet to be established, its constituent amino acids and related peptides are being investigated in various pathological contexts.

Metabolomics studies, which involve the comprehensive analysis of metabolites in a biological sample, are a key approach for identifying such biomarkers. frontiersin.orgnih.gov As a research tool, synthetic this compound can be used to study peptide-protein interactions, investigate enzymatic pathways, and serve as a standard in analytical techniques.

Integration with Systems Biology and Omics Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated approach provides a more holistic view of cellular processes and how they are affected by genetic or environmental changes. nih.gov

The study of this compound can be enhanced by integrating it into a systems biology framework. For example, in the context of metabolic engineering for L-threonine production, multi-omics analyses can help identify bottlenecks in the biosynthetic pathway and suggest targets for genetic modification to improve yield. frontiersin.orgnih.gov By combining data on gene expression, protein levels, and metabolite concentrations, researchers can build comprehensive models of the cellular networks involved in the synthesis and potential functions of this compound. mdpi.com This approach is crucial for moving from a single-molecule focus to understanding the broader biological context in which this tripeptide may play a role. scirp.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.